molecular formula C20H18N2O3S B306458 2-[(5Z)-5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5Z)-5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No. B306458
M. Wt: 366.4 g/mol
InChI Key: XXRZSNPRBOMSLG-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature. In

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways in the body. Compound X has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing DNA damage and inhibiting cell proliferation. In addition, compound X has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its potent therapeutic effects. It has been found to exhibit activity at low concentrations, making it a cost-effective option for research studies. However, one limitation of using compound X is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on compound X. One area of interest is its potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a novel antibacterial agent. Further research is also needed to fully understand the mechanism of action of compound X and to optimize its pharmacokinetic properties for use in clinical applications.
In conclusion, compound X is a synthetic compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and diabetes. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in clinical applications.

Synthesis Methods

The synthesis of compound X involves the reaction of 2-aminothiazolidin-4-one with 2-methylbenzaldehyde and 4-methylphenylacetic acid in the presence of acetic anhydride and a catalyst. The reaction yields compound X as a yellow solid with a melting point of 207-209°C.

Scientific Research Applications

Compound X has shown promising results in various scientific research studies. It has been found to exhibit potent anti-inflammatory, anticancer, and antibacterial activities. Compound X has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(5Z)-5-[(2-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H18N2O3S/c1-13-7-9-16(10-8-13)21-18(23)12-22-19(24)17(26-20(22)25)11-15-6-4-3-5-14(15)2/h3-11H,12H2,1-2H3,(H,21,23)/b17-11-

InChI Key

XXRZSNPRBOMSLG-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3C)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3C)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3C)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.